Acrolein Oxime (CAS 5314-33-0) vs. Acrolein: In Vivo Tolerability in Hamster Model
In a chronic dosing study, acrolein oxime demonstrated a defined, tolerable dose regimen in hamsters, whereas the parent compound, acrolein, was too toxic to even conduct a carcinogenesis study [1]. This provides a clear quantitative basis for selecting acrolein oxime over acrolein when a less acutely toxic derivative is required for long-term in vivo studies.
| Evidence Dimension | Maximum Tolerated Dose (MTD) in Syrian Hamsters |
|---|---|
| Target Compound Data | 2 mg per week (by gavage) |
| Comparator Or Baseline | Acrolein (too toxic to study) |
| Quantified Difference | Acrolein oxime is tolerated at 2 mg/week; acrolein has no tolerable dose in this model. |
| Conditions | Groups of 20 male Syrian hamsters; gavage administration; study duration for chronic carcinogenesis assessment. |
Why This Matters
This quantitative tolerability data enables researchers to design long-term in vivo studies that are impossible with the parent aldehyde.
- [1] Lijinsky, W., & Reuber, M. D. (1987). Chronic carcinogenesis studies of acrolein and related compounds. Toxicology and Industrial Health, 3(3), 337–345. View Source
